2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester
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Overview
Description
2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of boronic acid ester functionality, which makes it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester typically involves the reaction of 2,3-difluoro-4-(methylsulfanyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Hydrolysis: 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid.
Scientific Research Applications
2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 2,3-Difluorophenylboronic acid pinacol ester
- 4-(Methylsulfanyl)phenylboronic acid pinacol ester
Comparison: 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester is unique due to the presence of both fluorine and methylsulfanyl substituents, which can influence its reactivity and selectivity in chemical reactions. The fluorine atoms can enhance the compound’s stability and electron-withdrawing properties, while the methylsulfanyl group can provide additional steric and electronic effects .
Properties
IUPAC Name |
2-(2,3-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(19-5)11(16)10(8)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANFEEPTROXERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)SC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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